Tau Aggregation Inhibition by PTH Core
The parent phenylthiazolyl-hydrazide (PTH) compound, which serves as the direct structural progenitor of 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide, exhibits an IC₅₀ of 7.7 μM for inhibition of de novo tau aggregation and a DC₅₀ of 10.8 μM for disassembly of preformed tau paired helical filaments (PHFs) in a Thioflavin T fluorescence assay [1]. This activity profile was established after an initial in silico screen of 200,000 compounds, positioning this core scaffold as a validated hit [2]. Subsequent optimization of the PTH core achieved a 5-fold improvement in inhibitory potency; however, this enhanced activity was accompanied by increased cytotoxicity, underscoring that the unmodified core structure represents a critical reference point for tau-targeted research applications [1].
| Evidence Dimension | Inhibition of de novo tau protein aggregation |
|---|---|
| Target Compound Data | IC₅₀ = 7.7 μM |
| Comparator Or Baseline | Optimized PTH derivatives after core modification: IC₅₀ range = 1.3–194.5 μM across 49 synthesized analogs; 5-fold improvement over parent compound achievable via core variation |
| Quantified Difference | Parent PTH compound is 5-fold less potent than optimized derivatives but exhibits reduced cytotoxicity compared to more potent analogs |
| Conditions | Thioflavin T fluorescence assay using recombinant tau protein; in vitro biochemical assay |
Why This Matters
This compound serves as the essential baseline reference compound for SAR studies in tau aggregation inhibition, enabling researchers to benchmark novel derivatives against a well-characterized core scaffold.
- [1] Pickhardt M, Larbig G, Khlistunova I, et al. Phenylthiazolyl-hydrazide and its derivatives are potent inhibitors of τ aggregation and toxicity in vitro and in cells. Biochemistry. 2007;46(35):10016-10023. doi:10.1021/bi700878g View Source
- [2] Larbig G, Pickhardt M, Lloyd DG, Schmidt B, Mandelkow E. Screening for inhibitors of tau protein aggregation into Alzheimer paired helical filaments: A ligand based approach results in successful scaffold hopping. Curr Alzheimer Res. 2007;4(3):315-323. View Source
